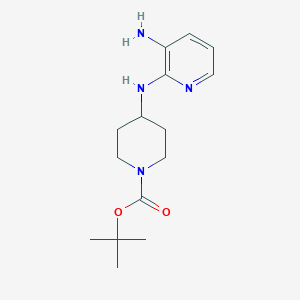

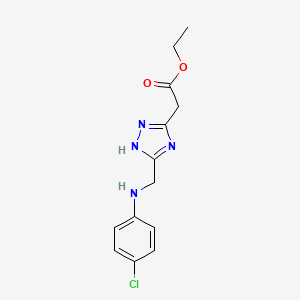

tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” is a chemical compound that is used as an organic chemical synthesis intermediate . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of “this compound” involves the use of liquid chromatography, a mass spectrometer, and a single mass analyzer . The separation and quantification of Rimegepant Impurity are achieved by using a Hypersil BDS (C18, 100 x 4.6 mm, 3 m) column .Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed .Chemical Reactions Analysis

The chemical reactions involving “this compound” are intricate and involve several steps . For instance, the preparation of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol is stirred with an H2 balloon for 3 h .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 422.8±45.0 °C, a density of 1.134±0.06 g/cm3, and a pKa of 6.80±0.26 . It should be stored at 2-8°C and protected from light .科学的研究の応用

Synthesis of Enantiopure Derivatives

Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : This study presents the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, leading to the synthesis of cis-4-hydroxy delta-lactams with significant yield and stereoselectivity. These compounds serve as building blocks for enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the versatility of tert-butyl piperidinecarboxylate derivatives in synthesizing complex organic molecules (J. Marin et al., 2004).

Key Intermediates in Anticancer Drugs

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : Highlighting the importance of tert-butyl piperidinecarboxylate derivatives as intermediates in anticancer drug synthesis. The study details a high-yield synthesis method for creating potent small molecule anticancer drugs, underscoring the chemical's role in advancing cancer treatment research (Binliang Zhang et al., 2018).

Intermediate in Biologically Active Compounds

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Demonstrates the synthesis of a key intermediate used in the production of crizotinib, a treatment for non-small cell lung cancer. This work illustrates the compound's utility in synthesizing biologically active molecules, further contributing to medical research (D. Kong et al., 2016).

Structural Studies and Biological Evaluation

Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation : This study synthesizes tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, analyzing its structure through X-ray diffraction and evaluating its antibacterial and anthelmintic activities. Although the focus is on a related compound, it highlights the broader research context of tert-butyl piperidinecarboxylate derivatives in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

将来の方向性

The future directions of “tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” involve its use in the development of new drugs and therapies. For instance, it is being used in the development of Rimegepant, a strong antimigraine medication . It is also being used in the development of targeted protein degradation therapies .

特性

IUPAC Name |

tert-butyl 4-[(3-aminopyridin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDVRASBIPWHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)

![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)

![2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B2991318.png)

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)

![N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2991329.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2991330.png)